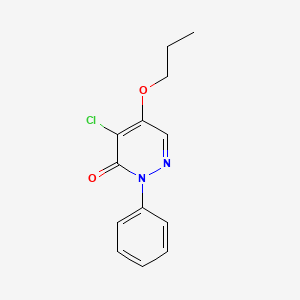
Pyridazin-3(2H)-one, 4-chloro-2-phenyl-5-propoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazin-3(2H)-one,4-chloro-2-phenyl-5-propoxy- is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. This compound features a pyridazinone core with a chlorine atom at the 4-position, a phenyl group at the 2-position, and a propoxy group at the 5-position. Pyridazinones have been extensively studied due to their potential therapeutic applications, including antihypertensive, anti-inflammatory, and antimicrobial properties .
準備方法
The synthesis of Pyridazin-3(2H)-one,4-chloro-2-phenyl-5-propoxy- typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Pyridazin-3(2H)-one,4-chloro-2-phenyl-5-propoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the pyridazinone ring.
科学的研究の応用
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, enabling the development of new compounds with enhanced properties.
作用機序
The mechanism of action of Pyridazin-3(2H)-one,4-chloro-2-phenyl-5-propoxy- involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive activity is attributed to its ability to inhibit phosphodiesterase (PDE) activity, leading to vasodilation and reduced blood pressure . Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
類似化合物との比較
Pyridazin-3(2H)-one,4-chloro-2-phenyl-5-propoxy- can be compared with other pyridazinone derivatives, such as:
Pyridazin-3(2H)-one,4,5-dihydro-6-phenyl-: Known for its cardiovascular effects, including vasodilation and positive inotropic action.
Pyridazin-3(2H)-one,4,5-dihydro-6-(4-methoxyphenyl)-: Exhibits anti-inflammatory and analgesic properties.
Pyridazin-3(2H)-one,4,5-dihydro-6-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-5-methyl-:
The uniqueness of Pyridazin-3(2H)-one,4-chloro-2-phenyl-5-propoxy- lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications.
特性
分子式 |
C13H13ClN2O2 |
|---|---|
分子量 |
264.71 g/mol |
IUPAC名 |
4-chloro-2-phenyl-5-propoxypyridazin-3-one |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-8-18-11-9-15-16(13(17)12(11)14)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChIキー |
GHFDUYMAQDXCAW-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)

![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
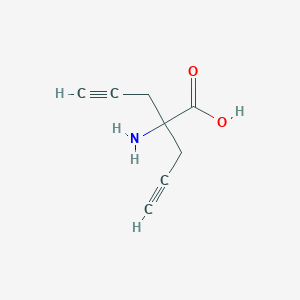
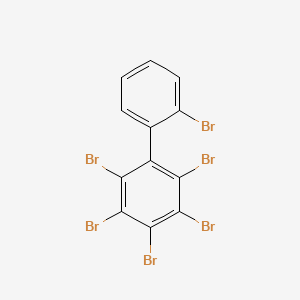
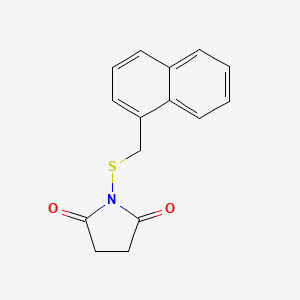
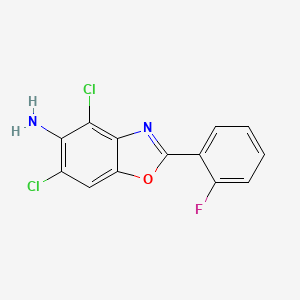

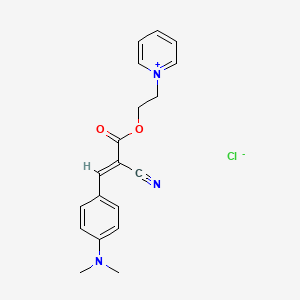
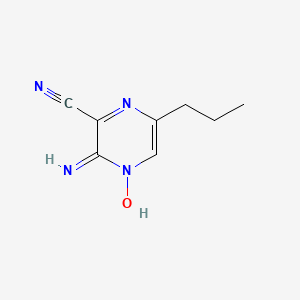
![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804161.png)
